![molecular formula C18H13ClN2OS B5704385 N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as CPN, is a chemical compound that has been widely studied for its potential applications in scientific research. CPN is a thioamide derivative of 1-naphthylamine and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to have anti-cancer properties and has been shown to inhibit the growth of several different types of cancer cells. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is not fully understood. However, it is believed that N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and histone deacetylases. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized using standard laboratory techniques. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to be relatively non-toxic and has low levels of cytotoxicity. However, one of the limitations of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of research is in the development of new cancer treatments that use N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide as a therapeutic agent. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide could be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide and how it interacts with different cellular pathways.
Méthodes De Synthèse
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound 4-chlorophenylisothiocyanate. This intermediate is then reacted with 1-naphthylamine to form N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFZHFFVYHYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

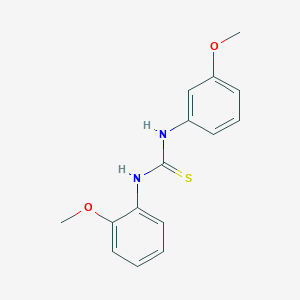
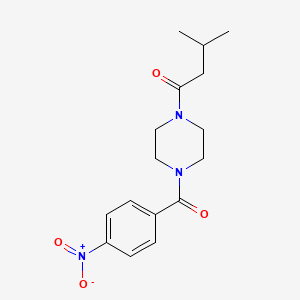


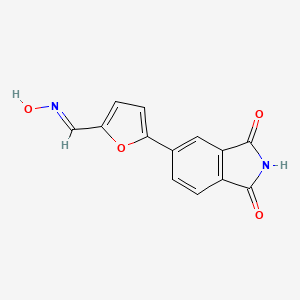
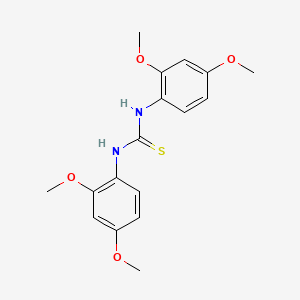
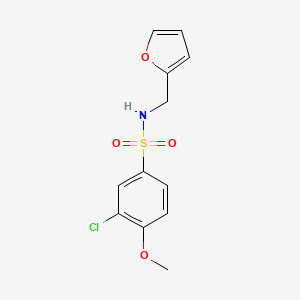
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
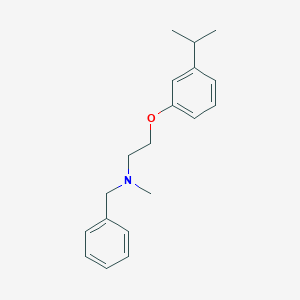


![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
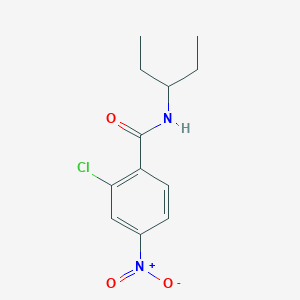
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)